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Compound of Interest

Compound Name: O-2-Naphthyl chlorothioformate

Cat. No.: B078452 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and analytical

methodologies for O-2-Naphthyl chlorothioformate (CAS No. 10506-37-3). Due to the limited

availability of public domain spectral data, this document focuses on the expected spectral

characteristics and the detailed experimental protocols required for its analysis. The information

herein is intended to support researchers in the synthesis, identification, and application of this

versatile reagent.

Chemical Properties and Synthesis
O-2-Naphthyl chlorothioformate, with the chemical formula C₁₁H₇ClOS, is a yellow solid with

a strong odor.[1] It serves as a crucial reagent in organic synthesis, particularly for introducing

the O-2-naphthylthiocarbonyl moiety to various molecules. Its IUPAC name is O-naphthalen-2-

yl chloromethanethioate.[1]

Table 1: Physicochemical Properties of O-2-Naphthyl Chlorothioformate
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Property Value Reference

CAS Number 10506-37-3 [1]

Molecular Formula C₁₁H₇ClOS [2]

Molecular Weight ~222.69 g/mol [2]

Appearance Yellow solid [1]

Melting Point 76-77 °C

The primary synthetic route to O-2-Naphthyl chlorothioformate involves the reaction of 2-

naphthol with thiophosgene. This reaction is typically carried out in the presence of a base to

facilitate the nucleophilic attack of the naphthoxide ion on the thiophosgene.

Synthesis Workflow for O-2-Naphthyl Chlorothioformate
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Caption: Synthesis of O-2-Naphthyl chlorothioformate.

Spectral Data and Analysis
While specific, publicly available spectral data for O-2-Naphthyl chlorothioformate is scarce,

this section outlines the expected data based on its chemical structure and provides detailed

protocols for its acquisition. Researchers can obtain a certificate of analysis with detailed

spectral data upon purchasing the compound from commercial suppliers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding

to the seven aromatic protons of the naphthalene ring system. The chemical shifts of these

protons would likely appear in the range of 7.2 to 8.0 ppm. The exact multiplicity (singlet,

doublet, triplet, etc.) and coupling constants would depend on the specific substitution pattern

and the resolution of the instrument.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the eleven

carbon atoms in the molecule. The carbon of the chlorothioformate group (C=S) is expected to

have a characteristic chemical shift in the downfield region of the spectrum. The ten carbons of

the naphthalene ring will appear in the aromatic region (typically 120-150 ppm).

Table 2: Predicted NMR Spectral Data for O-2-Naphthyl Chlorothioformate
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Nucleus
Predicted Chemical Shift
(ppm)

Notes

¹H 7.2 - 8.0

Aromatic protons of the

naphthalene ring. Complex

multiplet patterns are

expected.

¹³C 120 - 150
Aromatic carbons of the

naphthalene ring.

(Downfield)
Carbonyl-like carbon of the

chlorothioformate group.

Experimental Protocol for NMR Spectroscopy:

Sample Preparation: Dissolve 5-10 mg of O-2-Naphthyl chlorothioformate in

approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5

mm NMR tube.

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better signal dispersion and resolution.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Standard pulse

programs should be used. For ¹³C NMR, a proton-decoupled experiment is typically

performed to simplify the spectrum.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

Chemical shifts should be referenced to the residual solvent peak or an internal standard

(e.g., TMS).
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NMR Spectroscopy Workflow
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Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

vibrations of chemical bonds.

Expected IR Absorptions: The IR spectrum of O-2-Naphthyl chlorothioformate is expected to

show characteristic absorption bands for the C=S (thiocarbonyl) group, the C-O (ether) linkage,

and the aromatic C-H and C=C bonds of the naphthalene ring.
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Table 3: Predicted IR Absorption Bands for O-2-Naphthyl Chlorothioformate

Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

Aromatic C-H stretch 3100 - 3000 Medium

C=S stretch (thiocarbonyl) 1250 - 1020 Strong

C-O stretch (aryl ether) 1310 - 1210 Strong

Aromatic C=C stretch 1600 - 1450 Medium to Weak

C-Cl stretch 800 - 600 Strong

Experimental Protocol for IR Spectroscopy:

Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet or

analyzed as a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, Attenuated Total

Reflectance (ATR) can be used for solid samples.

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background

spectrum should be recorded prior to the sample spectrum.

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the

background spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrum: The mass spectrum, typically obtained using electron ionization (EI),

should show a molecular ion peak (M⁺) corresponding to the molecular weight of the

compound (approximately 222.7 g/mol ). Due to the presence of chlorine, an isotopic peak at

M+2 with an abundance of about one-third of the molecular ion peak is expected.
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Fragmentation of the molecular ion would likely involve the loss of a chlorine atom or the

cleavage of the thioformate group.

Table 4: Predicted Mass Spectrometry Data for O-2-Naphthyl Chlorothioformate

m/z Value Interpretation

~222 Molecular ion (M⁺) with ³⁵Cl

~224 Isotopic molecular ion (M⁺) with ³⁷Cl

[M-Cl]⁺ Fragment ion after loss of a chlorine atom

[C₁₀H₇O]⁺
Fragment corresponding to the naphthoxy

cation

Experimental Protocol for Mass Spectrometry:

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct

insertion probe or through a gas chromatograph (GC-MS).

Ionization: Electron Ionization (EI) at 70 eV is a common method for this type of compound.

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate

the ions based on their mass-to-charge ratio (m/z).

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and

major fragment ions.
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Mass Spectrometry Workflow

Sample Introduction
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Caption: General workflow for mass spectrometry analysis.

Conclusion
O-2-Naphthyl chlorothioformate is a valuable reagent in synthetic chemistry. While detailed

public spectral data is not readily available, this guide provides the expected spectral

characteristics and comprehensive experimental protocols for its analysis using NMR, IR, and
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MS techniques. For definitive spectral data, it is recommended to obtain the compound from a

reputable supplier that provides a certificate of analysis. The methodologies and expected data

presented here will aid researchers in the successful characterization and application of this

compound in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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